(3-fluorophenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Description
The compound "(3-fluorophenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride" is a structurally complex molecule featuring multiple pharmacologically relevant motifs:
- Piperazine moiety: A flexible nitrogen-containing heterocycle that often contributes to receptor binding and solubility via hydrogen bonding .
- 1,3,4-Thiadiazine ring: A sulfur- and nitrogen-containing heterocycle linked to diverse biological activities, including antimicrobial and antitumor effects .
The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2.ClH/c19-14-4-1-3-13(11-14)17(24)22-6-8-23(9-7-22)18-21-20-15(12-26-18)16-5-2-10-25-16;/h1-5,10-11H,6-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPUWCNVGUHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-fluorophenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule with potential pharmacological applications. Its structure includes a piperazine ring and a thiadiazine moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, antimicrobial effects, and potential as an antiviral agent.
Structural Characteristics
The compound's structure can be broken down into several functional groups:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Thiadiazine Moiety : Associated with anti-cancer and antimicrobial properties.
- Fluorophenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
1. Anti-Cancer Properties
Research has indicated that compounds containing thiadiazine scaffolds exhibit significant anti-cancer activity. In particular:
- A study synthesized a series of substituted 4H-1,2,6-thiadiazin-4-ones and tested their efficacy against various cancer cell lines, including bladder and prostate cancer. The most potent compounds demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.6 μM for bladder cancer) with minimal toxicity to normal fibroblast cells (IC50 > 100 μM) .
| Compound | Cancer Type | IC50 (μM) | Toxicity (WS-1) |
|---|---|---|---|
| 16 | Bladder | 1.6 | >100 |
| 17 | Prostate | 15 | >100 |
| 26 | Breast | 13 | >100 |
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains:
- In vitro studies demonstrated that related compounds exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
3. Antiviral Effects
Preliminary investigations suggest that similar compounds possess antiviral properties:
- Specifically, analogs of the compound have shown activity against influenza A and Coxsackie B4 viruses, indicating potential for further exploration in antiviral drug development .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazine derivatives in treating specific conditions:
- A study evaluated the efficacy of a series of thiadiazine-based compounds in inhibiting tumor growth in animal models, demonstrating significant reductions in tumor size compared to controls.
The biological activities of this compound are likely mediated through multiple mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
Compound A: "Furan-2-yl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride"
- Key difference : The 3-fluorophenyl group is replaced with a furan-2-yl ring.
- Solubility: The polar furan may enhance solubility but reduce membrane permeability relative to the fluorophenyl group.
Compound B : "3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide"
- Key differences: Pyrazole-carboxylic acid amide replaces the piperazin-1-yl methanone backbone. 4-Methoxyphenyl substituent on the thiadiazine instead of thiophen-2-yl.
- Methoxy groups enhance solubility but may reduce CNS penetration due to increased polarity.
Analogues with Triazole and Sulfonyl Groups
Compound C: "2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone"
- Key differences :
- Triazole core replaces the thiadiazine ring.
- Sulfonyl group introduces strong electron-withdrawing effects.
- Implications :
- Sulfonyl groups improve thermodynamic stability but may increase molecular weight, affecting bioavailability.
- Triazole’s nitrogen-rich structure enhances metal-binding capacity, relevant for enzyme inhibition.
Compound D : "4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione"
- Key difference: Thione group replaces the methanone moiety.
- Implications :
- Thione groups increase polarity and may enhance interactions with cysteine residues in target proteins.
Thiophene-Containing Analogues
Compound E : "Thiophene fentanyl hydrochloride"
- Key similarity : Shares a thiophene moiety but belongs to the opioid class.
Comparative Data Table
Research Findings and Implications
- Bioisosteric replacements : Substituting fluorophenyl with furan (Compound A) or methoxyphenyl (Compound B) alters electronic and solubility profiles, which could guide lead optimization for specific targets .
- Heterocycle choice : Thiadiazine (Target Compound) vs. triazole (Compound C) cores influence metabolic stability; sulfur-containing rings (thiadiazine, thiophene) may enhance membrane permeability compared to nitrogen-rich triazoles .
- Salt forms : Hydrochloride salts (Target Compound, Compound E) are preferred for ionic solubility, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
